molecular formula C16H16N2OS B7188219 N-(1,3-thiazol-2-yl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide

N-(1,3-thiazol-2-yl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide

Cat. No.: B7188219
M. Wt: 284.4 g/mol
InChI Key: JISBNNZODFDGKK-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a spirocyclic system, and a carboxamide group

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c19-14(18-15-17-8-9-20-15)13-10-16(13)7-3-5-11-4-1-2-6-12(11)16/h1-2,4,6,8-9,13H,3,5,7,10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISBNNZODFDGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CC3C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the spirocyclic system and the introduction of the carboxamide group. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of solvents, reagents, and reaction conditions is optimized to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the thiazole ring and the carboxamide group makes it a versatile substrate for different chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Electrophilic addition reactions may involve the use of Lewis acids like aluminum chloride (AlCl3).

Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including oxidized or reduced forms, substituted analogs, and addition products. These derivatives can exhibit different biological and chemical properties, making them valuable for further research and applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(1,3-thiazol-2-yl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide can be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: This compound has shown potential in medicinal chemistry, where it can be used as a lead compound for drug development. Its ability to modulate biological targets makes it a candidate for the treatment of various diseases, including infections, inflammation, and cancer.

Industry: In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to environmental factors.

Mechanism of Action

The mechanism by which N-(1,3-thiazol-2-yl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and the carboxamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides: These compounds share the thiazole ring and carboxamide group but differ in the presence of the pyrimidine ring.

  • N-(1,3-thiazol-2-yl)acetamide: This compound has a simpler structure with an acetamide group instead of the spirocyclic system.

Uniqueness: N-(1,3-thiazol-2-yl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide stands out due to its complex spirocyclic structure, which provides unique chemical and biological properties compared to simpler analogs. This complexity allows for a broader range of applications and interactions with biological targets.

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